4-fluoro-N-phenylaniline

Medicinal Chemistry ADME Properties Lead Optimization

Researchers requiring precise modulation of molecular lipophilicity without re-optimization of synthetic pathways can source 4-fluoro-N-phenylaniline. Its para-fluorine substituent provides a predictable LogP increase compared to non-fluorinated diphenylamine. - LogP: 0.66-0.74 units higher than diphenylamine, enhancing passive membrane permeability in drug discovery. - Reactivity: Regioselective handle for SNAr and Pd-catalyzed cross-coupling reactions. - Material Science: Low aqueous solubility (0.036 g/L) ideal for hydrophobic polymer and OLED building blocks. We ensure consistent ≥98% purity, regulatory-compliant documentation, and reliable global logistics.

Molecular Formula C12H10FN
Molecular Weight 187.21 g/mol
CAS No. 330-83-6
Cat. No. B1333262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-phenylaniline
CAS330-83-6
Molecular FormulaC12H10FN
Molecular Weight187.21 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=CC=C(C=C2)F
InChIInChI=1S/C12H10FN/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9,14H
InChIKeyRBWCFTJQRDTIBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-N-phenylaniline Overview


4-Fluoro-N-phenylaniline (CAS 330-83-6), also known as 4-fluorodiphenylamine, is a diarylamine compound with the molecular formula C12H10FN and a molecular weight of 187.21 g/mol . It consists of a diphenylamine backbone with a single fluorine atom substituted at the para position of one phenyl ring [1]. This fluorinated aniline derivative is primarily utilized as a research chemical and synthetic intermediate, with reported applications in pharmaceutical research and the development of advanced materials .

4-Fluoro-N-phenylaniline Substitution Risks


The substitution of 4-fluoro-N-phenylaniline with non-fluorinated diphenylamine or other positional isomers is not trivial due to the significant influence of the para-fluorine substituent on key molecular properties. The introduction of a single fluorine atom alters the electronic distribution and lipophilicity of the molecule . This modification directly impacts its chemical behavior, including its reactivity in further synthetic steps and its performance as a material building block. Specifically, the para-fluorine imparts distinct physicochemical characteristics, such as increased lipophilicity (quantified by a higher LogP) and reduced aqueous solubility, compared to the unsubstituted parent compound . These quantitative differences are critical for applications where precise molecular interactions, solubility profiles, or metabolic stability are paramount, rendering simple substitution with an analog invalid without re-optimization of the entire experimental or manufacturing process.

4-Fluoro-N-phenylaniline vs Analogs: Key Evidence


Enhanced Lipophilicity vs Diphenylamine

4-fluoro-N-phenylaniline exhibits a calculated LogP value of 3.56 to 3.64, which is substantially higher than that of unsubstituted diphenylamine, which has a reported LogP of approximately 2.9 . This quantitative difference demonstrates the significant impact of para-fluorination on increasing the compound's partition coefficient and lipophilicity [1]. This property is a primary driver for selecting a fluorinated building block in drug discovery to enhance membrane permeability and metabolic stability .

Medicinal Chemistry ADME Properties Lead Optimization

Reduced Aqueous Solubility

The introduction of the para-fluorine atom results in a measurable decrease in aqueous solubility. 4-fluoro-N-phenylaniline has a reported aqueous solubility of 0.036 g/L at 25°C [1]. In contrast, unsubstituted diphenylamine is reported to be slightly more soluble, with a solubility of approximately 0.05 g/L at 25°C [2]. This quantifiable decrease in solubility is consistent with the observed increase in lipophilicity and is a key differentiator for applications requiring a more hydrophobic building block.

Formulation Science Chemical Synthesis Environmental Fate

Regiospecific Synthesis via Para-Fluorine

The para-fluorine atom on the phenyl ring of 4-fluoro-N-phenylaniline provides a unique and regiospecific handle for further synthetic elaboration via nucleophilic aromatic substitution (SNAr) or cross-coupling reactions . This contrasts with unsubstituted diphenylamine, which lacks this strong electronic directing group and would undergo electrophilic substitution with different, often less predictable, regioselectivity. While a direct kinetic comparison is not available, the presence of the fluorine atom enables a defined reactivity pathway that is not possible with the non-fluorinated analog, making it a more versatile intermediate for the controlled synthesis of complex molecular architectures .

Synthetic Methodology Cross-Coupling Material Science

4-Fluoro-N-phenylaniline Key Applications


Drug Design for Membrane Permeability

Given its 0.66-0.74 unit higher LogP compared to unsubstituted diphenylamine [1], 4-fluoro-N-phenylaniline is the preferred building block for medicinal chemists aiming to improve the passive membrane permeability and metabolic stability of lead compounds. Its use is indicated in early-stage drug discovery where modifying the lipophilic profile of a core scaffold is a primary optimization strategy, as the fluorine atom provides a predictable and quantifiable increase in LogP.

Hydrophobic Polymers & Advanced Materials

The reduced aqueous solubility (0.036 g/L) compared to diphenylamine [2] makes 4-fluoro-N-phenylaniline a more suitable monomer or precursor for creating hydrophobic polymers, coatings, and specialty materials. Researchers developing water-resistant materials or components for organic electronics (e.g., as a fluorinated arylamine building block) will find this compound's physical properties advantageous over more hydrophilic or less lipophilic analogs.

Regioselective Synthesis of Fluorinated Aromatics

The para-fluorine substituent of 4-fluoro-N-phenylaniline serves as a strategic handle for subsequent regioselective functionalization via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions . This application scenario is critical for synthetic chemists requiring a defined point of reactivity to construct complex, unsymmetrical molecules, a capability that is absent in the non-fluorinated parent compound.

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